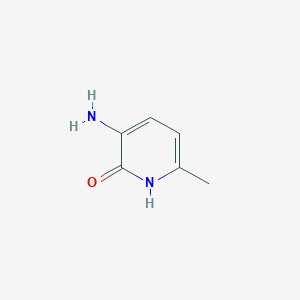

3-Amino-6-methylpyridin-2-ol

説明

Structure

3D Structure

特性

IUPAC Name |

3-amino-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-2-3-5(7)6(9)8-4/h2-3H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTKLLIHUWHIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569014 | |

| Record name | 3-Amino-6-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52334-79-9 | |

| Record name | 3-Amino-6-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-6-methylpyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Development

Established Synthetic Pathways for 3-Amino-6-methylpyridin-2-ol

Traditional synthetic strategies rely on well-understood reaction mechanisms to build the target molecule. These include reactions that form the heterocyclic ring and those that introduce the required amino and hydroxyl functionalities onto a precursor molecule.

The use of cyanamide and its derivatives, such as 2-cyanoacetamide, is a foundational strategy in the synthesis of pyridinone heterocycles. These reactions typically involve the condensation of a cyano-containing reagent with a suitable ketone or dicarbonyl compound. For instance, the reaction of 2-cyanoacetamide with benzylideneacetone in the presence of a base like potassium tert-butoxide can be used to synthesize related structures like 3-amino-6-methyl-4-phenylpyridin-2(1H)-one researchgate.net. This approach builds the pyridinone ring through a series of condensation and cyclization steps. Another related method involves the reaction of acetylenic ketones with cyanothioacetamide, which leads to the formation of 2-thioxo-1,2-dihydropyridine-3-carbonitriles, which are precursors that can be further modified researchgate.net.

The versatility of the cyano group in these syntheses is critical. Metal-catalyzed [2+2+2] co-cyclization of the nitrile moiety of cyanamides with dialkyne systems offers a route to functionally diverse 2-aminopyridine (B139424) derivatives nih.gov. These aminopyridines can then be hydroxylated to yield the desired pyridin-2-ol structure.

| Reagent 1 | Reagent 2 | Base/Catalyst | Product Type |

| 2-Cyanoacetamide | Benzylideneacetone | Potassium tert-butoxide | 3-Amino-4,6-disubstituted-pyridin-2(1H)-one researchgate.net |

| Cyanothioacetamide | Acetylenic Ketones | Morpholine | 4,6-Disubstituted-2-thioxo-1,2-dihydropyridine-3-carbonitrile researchgate.net |

| Substituted Cyanamide | Dialkyne | Cobalt-based catalyst | 2-Aminopyridine derivative nih.gov |

A common and effective method for introducing an amino group onto a pyridine (B92270) ring is through the reduction of a corresponding nitropyridine precursor. For the synthesis of this compound, a suitable starting material would be 2-hydroxy-6-methyl-3-nitropyridine or its tautomer, 6-methyl-3-nitro-pyridin-2(1H)-one. The nitro group at the C3 position can be selectively reduced to a primary amine.

Various reducing agents can be employed for this transformation. A standard laboratory method involves the use of metals in acidic media, such as tin(II) chloride in hydrochloric acid, which is effective for reducing aminonitropyridines google.com. Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C), is another widely used technique for the reduction of nitro groups on pyridine rings google.com. An alternative approach is electrochemical reduction, which can convert 3-nitropyridines to 3-aminopyridines in an acidic solution google.com.

The precursor, 2-Amino-6-methyl-3-nitropyridine, is a commercially available compound that serves as an excellent starting point for this strategy sigmaaldrich.com. Its reduction would yield 2,3-diamino-6-methylpyridine, which could then be selectively diazotized and hydrolyzed to install the hydroxyl group at the C2 position, leading to the final product.

| Precursor | Reduction Method | Key Reagents | Product |

| 2-Amino-6-methoxy-3-nitropyridine | Metal Reduction | Stannous chloride, HCl | 2,3-Diamino-6-methoxypyridine dihydrochloride google.com |

| 2-Amino-6-methoxy-3-nitropyridine | Catalytic Hydrogenation | H₂, Palladium on Carbon | 2,3-Diamino-6-methoxypyridine google.com |

| 3-Nitropyridine | Electrochemical Reduction | Acidic solution | 3-Aminopyridine google.com |

Condensation reactions involving aldehydes are a cornerstone of pyridine synthesis. The Hantzsch pyridine synthesis, for example, typically uses a 2:1:1 mixture of a β-keto acid, an aldehyde, and ammonia to produce a dihydropyridine, which is then oxidized to the pyridine derivative wikipedia.org.

More specifically, Claisen-Schmidt condensation can be used to prepare α,β-unsaturated ketones, which are key intermediates for pyridine ring formation nih.gov. These intermediates can then undergo a Michael addition followed by cyclization with an ammonia source to form the pyridine ring acs.org. One-pot, three-component reactions of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation have also been developed to produce highly functionalized pyridines efficiently mdpi.com.

For synthesizing pyridin-2-one structures, a relevant starting material is 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one, which can undergo condensation with various amines to form substituted pyridinones nih.gov. This highlights the utility of aldehyde functionalities on pre-formed pyridine rings for further elaboration.

| Reaction Type | Reactants | Key Features |

| Hantzsch Synthesis | β-keto acid, Aldehyde, Ammonia | Forms a dihydropyridine intermediate, followed by oxidation wikipedia.org. |

| Claisen-Schmidt Condensation | Aryl/Heteroaryl Ketones, Aldehydes | Produces prop-2-en-1-ones as intermediates for cyclization nih.gov. |

| One-Pot, Three-Component | Aldehydes, Malononitrile, N-alkyl-2-cyanoacetamides | Microwave-assisted, efficient synthesis of functionalized pyridines mdpi.com. |

| Condensation on Pyridinone Core | 3-Formyl-4-hydroxy-6-methylpyridin-2(1H)-one, Amines | Modifies an existing pyridinone structure nih.gov. |

Nucleophilic aromatic substitution (SNAr) provides a direct method for introducing an amino group onto a pyridine ring that contains a suitable leaving group, such as a halogen. The reactivity of halopyridines in SNAr reactions is generally high, with fluoropyridines being significantly more reactive than chloropyridines nih.gov.

In this strategy, a precursor such as 3-bromo- or 3-chloro-6-methylpyridin-2-ol could be reacted with an ammonia equivalent or a protected amine nucleophile. For instance, the Gabriel synthesis uses the phthalimide anion as a nucleophile to introduce a primary amino group after a deprotection step libretexts.org. This method avoids the over-alkylation issues often encountered when using ammonia directly libretexts.org. The reaction of 2-halopyridines with various amines is a well-established method for producing 2-aminopyridine derivatives nih.govresearchgate.net. The key to this approach is the initial synthesis of the halogenated 6-methylpyridin-2-ol precursor.

| Substrate | Nucleophile | Key Principle | Leaving Group Reactivity |

| 2- or 4-Halopyridine | Amine | SNAr reaction for site-specific amination nih.gov. | F > Cl ≈ Br > I researchgate.net |

| Alkyl Halide | Phthalimide anion | Gabriel synthesis to form primary amines and avoid over-alkylation libretexts.org. | N/A |

| 2-Chloropyridine derivative | Aniline | Microwave-assisted SNAr for synthesis of anilinopyridines researchgate.net. | Cl |

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry seeks to improve upon established methods by increasing efficiency, yield, and applicability, particularly for creating libraries of related compounds for research.

Solid-phase synthesis is a powerful technique for the production of combinatorial libraries of compounds, such as pyridine derivatives, for drug discovery and other applications acs.org. This methodology involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions.

A solid-phase synthesis of 2,4,6-trisubstituted pyridines has been developed that utilizes an α,β-unsaturated carbonyl attached to the solid support. The synthetic sequence involves a Claisen-Schmidt reaction to form the resin-bound unsaturated ketone, followed by a Michael addition with a trimethylsilyl enol ether to create a 1,5-dione intermediate. Finally, cyclization of this intermediate with ammonium acetate cleaves the product from the resin and forms the pyridine ring acs.org. This approach allows for the rapid variation of substituents around the pyridine core by simply changing the building blocks used in the reaction sequence, making it a highly versatile and efficient method for generating diverse pyridine derivatives.

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1 | Claisen-Schmidt Reaction | Resin-bound ketone, Aromatic aldehyde, NaOMe/MeOH | Resin-bound α,β-unsaturated ketone acs.org |

| 2 | Michael Addition | Trimethylsilyl enol ether, CsF in DMSO | Resin-bound 1,5-dione acs.org |

| 3 | Cyclization & Cleavage | NH₄OAc in HOAc/DMF | 2,4,6-Trisubstituted pyridine acs.org |

Biocatalytic Approaches to Pyridinol Synthesis (e.g., Oxyfunctionalization)

Biocatalytic methods present an attractive and sustainable alternative to traditional chemical synthesis for producing hydroxylated pyridines. researchgate.net The application of whole-cell biocatalysts or isolated enzymes for the synthesis of pyridinols, especially aminopyridinols, is an area of growing interest due to the often limited efficiency of conventional chemical methods. researchgate.netnih.gov

A notable example is the use of whole cells of the bacterium Burkholderia sp. MAK1. This microorganism has demonstrated the ability to perform regioselective oxyfunctionalization of various pyridine derivatives. nih.gov Specifically, Burkholderia sp. MAK1 can convert different pyridin-2-amines and pyridin-2-ones into their corresponding 5-hydroxy derivatives. researchgate.netnih.gov This process is catalyzed by a pyridin-2-ol 5-monooxygenase enzyme that exhibits broad substrate specificity but strict regiospecificity, hydroxylating the aromatic ring at position 5. nih.gov This biocatalytic approach is a promising strategy for the preparation of various pyridin-5-ols and could be adapted for the synthesis of this compound precursors or related structures. researchgate.netnih.gov

Table 1: Biocatalytic Oxyfunctionalization of Pyridine Derivatives

| Biocatalyst | Substrate Type | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Burkholderia sp. MAK1 (whole cells) | Pyridin-2-amines, Pyridin-2-ones | 5-Hydroxy derivatives | High regioselectivity for hydroxylation at the C5 position. | researchgate.netnih.gov |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be designed to align with the principles of green chemistry, aiming to reduce environmental impact and improve process safety and efficiency. edu.krdmdpi.com These principles provide a framework for developing more sustainable chemical processes. nih.gov

Key green chemistry principles applicable to the synthesis of this compound include:

Waste Prevention: Designing synthetic routes that minimize the generation of waste products. One-pot, multi-component reactions are particularly effective in this regard. nih.govnih.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. edu.krd

Use of Safer Solvents and Auxiliaries: Selecting solvents that are less toxic and environmentally benign. Biocatalytic approaches often utilize aqueous media, which is a significant advantage. researchgate.net

Design for Energy Efficiency: Employing methods that require less energy, such as microwave-assisted synthesis or mechanochemistry, which can reduce reaction times and energy consumption compared to conventional heating. nih.govmdpi.com

Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources rather than fossil fuels. rsc.org

Reduce Derivatives: Minimizing or avoiding the use of protecting groups and unnecessary derivatization steps to reduce the number of synthetic steps and waste generation. nih.gov

Catalysis: Utilizing catalytic reagents, including biocatalysts, in preference to stoichiometric reagents to improve efficiency and reduce waste. edu.krd

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable. mdpi.com

Derivatization and Functionalization Strategies

The structure of this compound offers multiple sites for chemical modification, allowing for the creation of a diverse range of derivatives.

Chemical Transformations of the Amino Group

The primary amino group at the C3 position is a key site for functionalization. It can undergo a variety of chemical transformations to introduce new functional groups and build more complex molecular architectures. Derivatization of amino groups is a common strategy to enhance the physicochemical properties of molecules. nih.govnih.gov

Common reactions involving the amino group include:

Acylation: Reaction with acyl halides or anhydrides to form amides. For instance, similar compounds like 3-amino-6-methyl-4-phenylpyridin-2(1H)-one have been readily converted to N-acylated derivatives using acyl halides. researchgate.net

Formation of Imines (Schiff Bases): Condensation with aldehydes or ketones results in the formation of azomethines. This reaction has been demonstrated with related aminopyridinones, such as the reaction of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one with benzaldehyde. researchgate.net

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be converted into a wide range of other functional groups.

Table 2: Examples of Amino Group Derivatization

| Reaction Type | Reagent Example | Product Functional Group | Reference |

|---|---|---|---|

| Acylation | Acyl Halides | N-Acyl Amide | researchgate.net |

| Imine Formation | Benzaldehyde | Azomethine (Imine) | researchgate.net |

Modifications of the Hydroxyl Group

The hydroxyl group at the C2 position, existing in tautomeric equilibrium with the pyridone form, provides another handle for derivatization. researchgate.netnih.gov Modification of this group can significantly alter the molecule's properties.

Strategies for modifying the hydroxyl group include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. nih.govlibretexts.org This is a common method for derivatizing hydroxyl groups to improve their properties for analysis or to act as protecting groups. researchgate.netnih.gov

Etherification: Formation of ethers through reactions like the Williamson ether synthesis, involving deprotonation of the hydroxyl group followed by reaction with an alkyl halide.

Reaction with Isocyanates: Treatment with alkyl or aryl isocyanates yields carbamates. researchgate.netnih.gov

Table 3: Common Reagents for Hydroxyl Group Derivatization

| Reagent Class | Resulting Functional Group | Application | Reference |

|---|---|---|---|

| Acyl Chlorides / Anhydrides | Ester | Chromophore labeling, protection | nih.govnih.gov |

| Isocyanates | Carbamate | Enhancing analytical signals | researchgate.net |

Substitution Reactions on the Pyridine Ring

The pyridine ring itself can undergo substitution reactions, although its reactivity is influenced by the existing substituents (amino, methyl, and hydroxyl groups). The pyridine ring is generally electron-deficient, making it less reactive towards electrophilic substitution than benzene. uoanbar.edu.iqyoutube.com Electrophilic attack typically occurs at the C3 and C5 positions. uoanbar.edu.iq However, the presence of electron-donating groups like amino, hydroxyl, and methyl groups activates the ring, making electrophilic substitution more favorable. youtube.com

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions. uoanbar.edu.iqyoutube.com The presence of a good leaving group at these positions facilitates the reaction. For this compound, the existing groups would direct incoming nucleophiles. For example, the Chichibabin reaction, which involves direct amination of the pyridine ring with sodium amide, typically occurs at the C2 or C4 position. youtube.com

Multi-Component Reactions for Scaffold Diversification

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. mdpi.comnih.gov These reactions are highly efficient and align with green chemistry principles by maximizing atom economy and reducing waste. mdpi.com

This compound, with its multiple functional groups, is a potential substrate for various MCRs to generate diverse molecular scaffolds. nih.gov

Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. mdpi.comnih.gov The amino group of this compound could serve as the amine component in an Ugi reaction, leading to highly functionalized pyridinol derivatives. nih.gov

Passerini Reaction: A three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. researchgate.net While the target compound doesn't directly fit the typical components, its derivatives could be employed in such reactions.

The use of MCRs provides a rapid and efficient pathway to explore new chemical space based on the this compound scaffold, which is valuable for the discovery of new compounds with interesting properties. nih.govmdpi.com

Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic generally makes the ring resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. However, the reactivity of 3-Amino-6-methylpyridin-2-ol is significantly modulated by its substituents.

Electrophilic Reactivity : The amino (-NH₂) and hydroxyl (-OH) groups are strong activating, ortho-, para-directing groups. In this compound, the C3-amino and C2-hydroxyl groups powerfully activate the pyridine ring towards electrophiles. This activation is expected to direct incoming electrophiles to the C4 and C5 positions, which are ortho and para to the activating groups. The C6-methyl group provides additional, albeit weaker, activation. Despite this activation, electrophilic substitution can be complicated by the basicity of the ring nitrogen and the amino group. In acidic conditions, protonation of the ring nitrogen forms a pyridinium (B92312) ion, which strongly deactivates the ring to electrophilic attack.

Nucleophilic Reactivity : The electron-donating nature of the amino, hydroxyl, and methyl groups increases the electron density of the pyridine ring, making it less susceptible to nucleophilic aromatic substitution than unsubstituted pyridine. However, reactions can be facilitated if a good leaving group is present on the ring. For instance, the introduction of a nitro group can activate the ring for nucleophilic substitution. nih.gov In some cases, amination of nitropyridines can occur via vicarious nucleophilic substitution. rsc.org

| Reaction Type | Reactivity of Pyridine Ring | Influence of Substituents (-NH₂, -OH, -CH₃) | Predicted Outcome for this compound |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Generally low due to electron-deficient nature. | -NH₂ and -OH are strongly activating; -CH₃ is weakly activating. Directs ortho/para. | Substitution favored at C4 and C5 positions. Reaction is inhibited under strong acidic conditions due to N-protonation. |

| Nucleophilic Aromatic Substitution | Generally high (positions 2, 4, 6) for activated pyridines. | -NH₂, -OH, and -CH₃ are deactivating for this reaction. | Reaction is unlikely unless a strong electron-withdrawing group and a good leaving group are also present on the ring. |

Mechanisms of Amino Group Reactions

The amino group at the C3 position is a key site of reactivity, primarily exhibiting nucleophilic character. Its reactions are typical of primary aromatic amines, although modulated by the electronic properties of the substituted pyridinol ring.

Nucleophilic Reactions : The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile. It can undergo acylation, alkylation, and condensation reactions. For example, it can react with acid chlorides or anhydrides to form amides, and with aldehydes to form imines (Schiff bases). libretexts.org These reactions are fundamental in synthetic chemistry for building more complex molecular architectures. youtube.comuobaghdad.edu.iq

Diazotization : Like other primary aromatic amines, the amino group can react with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. Pyridyldiazonium salts, however, can be unstable. These intermediates are versatile and can be converted into a variety of other functional groups.

Transamination : This biochemical reaction involves the transfer of an amino group to a keto acid, a process catalyzed by aminotransferase enzymes. libretexts.org While primarily a biological process, it highlights the inherent reactivity of the amino group in forming new carbon-nitrogen bonds.

Hydroxyl Group Reactivity and Tautomerism

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its pyridone form, 3-Amino-6-methyl-1H-pyridin-2-one .

Tautomerism : 2-Hydroxypyridines and 2-pyridones are tautomers, and the equilibrium position is highly dependent on the solvent and physical state. researchgate.net Generally, the pyridone form is favored in polar solvents and in the solid state due to its greater polarity and ability to form hydrogen-bonded dimers. The pyridinol (aromatic) form may be more prevalent in the gas phase or in non-polar solvents. The presence of the C3-amino and C6-methyl groups can influence this equilibrium, but the pyridone form is typically the major tautomer under most conditions.

Reactivity of the Hydroxyl/Pyridone Forms :

Pyridinol Form : The hydroxyl group is phenolic in nature. It can be deprotonated by a base to form a phenoxide-like anion, and it can undergo O-alkylation or O-acylation.

Pyridone Form : The pyridone tautomer contains a cyclic amide (lactam) structure. The N-H proton is acidic and can be removed by a base. The resulting anion can then be N-alkylated or N-acylated. The carbonyl group can also exhibit typical ketone/amide reactivity.

| Tautomer | Structure | Key Features | Favored Conditions | Primary Reactive Sites |

|---|---|---|---|---|

| This compound (Pyridinol) | Aromatic Ring | Phenolic -OH group | Gas phase, non-polar solvents | O-alkylation, O-acylation |

| 3-Amino-6-methyl-1H-pyridin-2-one (Pyridone) | Non-aromatic (in neutral form, but has aromatic resonance contributor) | Cyclic amide (lactam) | Solid state, polar solvents | N-alkylation, N-acylation, C=O reactions |

Oxidation and Reduction Pathways

The oxidation and reduction reactions of this compound can target the pyridine ring or its substituents.

Oxidation : The pyridine ring is generally resistant to oxidation. However, the amino and methyl groups are susceptible to oxidative reactions. The amino group can be oxidized under various conditions, potentially leading to nitroso, nitro, or azo compounds, or even polymerization. The methyl group could be oxidized to a hydroxymethyl or carboxylic acid group under strong oxidizing conditions. A plausible metabolic pathway could involve oxidation of the amino group.

Reduction : The most common reduction pathway for pyridines is the catalytic hydrogenation of the aromatic ring to yield a piperidine (B6355638) derivative. This reaction typically requires a catalyst such as palladium, platinum, or nickel and proceeds under hydrogen pressure. A key synthetic route to this compound involves the reduction of the corresponding nitro precursor, 6-Hydroxy-5-nitro-2-picoline, using hydrogen gas and a palladium on charcoal catalyst. chemicalbook.com This demonstrates a reliable method for forming the C3-amino group from a nitro group.

Condensation and Coupling Reactions

The functional groups of this compound make it a versatile substrate for various condensation and coupling reactions, enabling the construction of more complex molecules and fused heterocyclic systems.

Condensation Reactions : The nucleophilic amino group can condense with carbonyl compounds. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of fused pyridine derivatives. Condensation of related arylhydrazonopropanals with active methylene (B1212753) nitriles can yield substituted aminonicotinates, highlighting pathways to build upon the aminopyridine core. nih.gov

Coupling Reactions : The amino group can participate in transition metal-catalyzed cross-coupling reactions. While the parent molecule itself might not be the direct substrate, derivatization (e.g., halogenation of the ring) could open up pathways for Suzuki, Heck, or Buchwald-Hartwig amination reactions. For example, Sonogashira cross-coupling has been used with related bromo-aminopyridine derivatives to introduce alkynyl sidechains. nih.gov

Ring-Opening and Recyclization Mechanisms

While the pyridine ring is aromatic and generally stable, it can undergo ring-opening under specific conditions, often followed by recyclization to form new heterocyclic or carbocyclic structures.

ANRORC Mechanism : An important pathway for substituted pyridines is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. This typically involves a nucleophilic attack on the ring, leading to a ring-opened intermediate that can then cyclize to form a new ring system. Such transformations have been observed in related pyridone systems. mdpi.com

Ring Opening via Pyridinium Salts : The Zincke reaction is a classic method for opening the pyridine ring. It involves the reaction of pyridine with 2,4-dinitrochlorobenzene and a primary amine to form a Zincke salt, which then opens. To apply this to this compound, the ring nitrogen would first need to be quaternized to form a pyridinium salt.

Reductive Ring Opening : Methods such as the Birch reduction can partially or fully reduce the pyridine ring, which can facilitate subsequent ring-opening reactions. More recent developments include methods for converting substituted pyridines into substituted anilines through sequential ring-opening and ring-closing cascade (ROCC) mechanisms. researchgate.net

Coordination Chemistry and Catalytic Applications

Catalytic Activity of 3-Amino-6-methylpyridin-2-ol and Its Complexes

Biomimetic Catalysis (e.g., CO2 Hydration mimicking Carbonic Anhydrase)

While the direct application of this compound in biomimetic catalysis for CO2 hydration has not been extensively documented in scientific literature, the foundational pyridin-2-ol structure is a key component in ligands designed to mimic the active site of carbonic anhydrase. Research into structurally related compounds provides significant insight into how this chemical moiety can be leveraged for such catalytic activities.

A noteworthy example is the zinc complex of 6-((bis(pyridin-2-ylmethyl)amino)methyl)pyridin-2-ol (TPA-OH), a ligand that incorporates the pyridin-2-ol core. This complex has been synthesized and studied as a functional mimic of carbonic anhydrase, an enzyme that efficiently catalyzes the hydration of carbon dioxide to bicarbonate.

In these biomimetic systems, the pyridin-2-ol group, in conjunction with other coordinating atoms, creates a chemical environment around a central metal ion (typically zinc) that resembles the active site of the natural enzyme. The zinc ion polarizes a coordinated water molecule, lowering its pKa and facilitating the formation of a nucleophilic hydroxide (B78521) species. This zinc-bound hydroxide then attacks the carbon dioxide molecule, converting it to bicarbonate.

Detailed studies on zinc complexes designed to mimic carbonic anhydrase have elucidated the importance of the secondary coordination sphere in facilitating the catalytic cycle. For instance, the hydroxyl group of the pyridin-2-ol ligand can form a hydrogen-bonding network that helps to stabilize the transition state and orient the substrates, thereby enhancing the rate of CO2 hydration.

The catalytic efficiency of these mimics is often evaluated by measuring their pKa values and the rate constants for CO2 hydration. A lower pKa for the zinc-bound water molecule generally correlates with a higher concentration of the active hydroxide species at a given pH, which can lead to a faster reaction rate.

The data indicates that the inclusion of the pyridin-2-ol moiety in the TPA-OH ligand leads to a lower pKa and a higher rate constant for CO2 hydration compared to the simpler TPA ligand. This enhancement is attributed to the hydrogen-bonding network created by the hydroxyl group, which mimics the function of the Thr-199 residue in the native carbonic anhydrase. This structural feature facilitates the deprotonation of the coordinated water molecule, a key step in the catalytic cycle.

Pharmacological and Biological Research

Antimicrobial Activities

The antimicrobial properties of 3-Amino-6-methylpyridin-2-ol and its derivatives have been explored to ascertain their effectiveness against various pathogenic microorganisms.

While specific studies on the antibacterial efficacy and spectrum of this compound are limited, research into structurally similar pyridine (B92270) derivatives provides some insights. For instance, various novel fluoroquinolone derivatives incorporating a 3-aminopyrazole (B16455) ring fused with a piperidine (B6355638) have demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com One particular derivative, 8f , showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus hemolyticus, with minimum inhibitory concentrations (MICs) significantly lower than standard drugs like gemifloxacin, moxifloxacin, ciprofloxacin, and levofloxacin. mdpi.com

Another study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives revealed moderate to strong antibacterial activity, particularly against Staphylococcus aureus. nih.gov These findings suggest that the pyridine scaffold is a promising framework for the development of new antibacterial agents. However, direct data on the antibacterial spectrum of this compound remains to be explicitly detailed in the available literature.

Information regarding the antifungal efficacy and spectrum of this compound is not extensively documented. However, the broader class of pyridine derivatives has been investigated for antifungal properties. For example, a study on amiloride (B1667095) and hexamethylene amiloride (HMA) analogs with substitutions at the 6-position, including benzofuran (B130515) groups, demonstrated consistent antifungal effects. nih.gov Several of these analogs exhibited significant activity against a range of drug-resistant pathogenic fungi, with MIC and minimum fungicidal concentration (MFC) values of 16 µg/mL. nih.gov This suggests that modifications to the pyridine ring can yield compounds with notable antifungal potential.

The precise mechanisms through which this compound exerts its antimicrobial effects have not been fully elucidated. Research on related compounds offers potential modes of action. For antimicrobial peptides, a common mechanism involves the disruption of the bacterial cell membrane. mdpi.com For instance, studies on melittin (B549807) and its analogs have shown that they can permeabilize both the outer and inner membranes of Gram-negative bacteria. mdpi.com The ability of a compound to disrupt the membrane potential is a key indicator of its antimicrobial mechanism. mdpi.com Further investigation is required to determine if this compound shares a similar membrane-disrupting mechanism or acts on other cellular targets.

Anticancer Research and Antitumor Effects

The potential of this compound and related compounds in cancer therapy has been an active area of research, focusing on their ability to inhibit cancer cell growth and induce cell death.

One study on methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates reported their growth inhibitory activity against human tumor cell lines MCF-7 (breast cancer), NCI-H460 (non-small cell lung cancer), and A375-C5 (melanoma). nih.gov Another indenoisoquinoline, AM6-36, which shares structural similarities with naturally occurring isoquinolines, significantly inhibited the proliferation of HL-60 human leukemia cells with an IC50 value of 86 nM. nih.gov

Table 1: Antiproliferative Activity of Selected Pyridine Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 Values | Reference |

| 1′H-spiro-pyridine derivatives | HepG-2, Caco-2 | 7.83 ± 0.50 to 84.43 ± 4.0 μM | nih.gov |

| Methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates | MCF-7, NCI-H460, A375-C5 | Not specified | nih.gov |

| AM6-36 | HL-60 | 86 nM | nih.gov |

| Oleoyl Hybrids of Natural Antioxidants | HTB-26, PC-3, HepG2, HCT116 | 0.34 to 50 µM | researchgate.net |

This table presents data for related compounds to provide context for the potential antiproliferative activity of this compound.

The induction of apoptosis (programmed cell death) and modulation of the cell cycle are key mechanisms by which anticancer agents exert their effects. Research on pyridine derivatives indicates their potential to influence these cellular processes.

A study on a benzo nih.govnih.govoxepino[3,2-b] pyridine derivative, 2-((2-methylpyridin-3-yl)oxy)benzaldehyde (MPOBA), demonstrated its ability to induce apoptosis in canine mammary cancer cell lines. mdpi.com This was suggested to be mediated through the upregulation of the pro-apoptotic gene BAX and downregulation of the anti-apoptotic gene BCL-2. mdpi.com

Furthermore, the indenoisoquinoline AM6-36 was found to induce G2/M cell cycle arrest in HL-60 leukemia cells. nih.gov This arrest was associated with the activation of MAPKs (p38 and c-Jun N-terminal Kinase) and inhibition of c-Myc. nih.gov The cleavage of poly(ADP-ribose) polymerase (PARP), a marker of apoptosis, was also observed in cells treated with AM6-36. nih.gov

Another investigation into methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates showed that these compounds altered the normal cell cycle distribution in the NCI-H460 cell line, with one derivative also inducing apoptosis. nih.gov Similarly, genistein, an isoflavonoid, has been shown to induce G2/M phase arrest and apoptosis in human bladder cancer T24 cells. mdpi.com

Table 2: Effects of Selected Pyridine Derivatives on Apoptosis and Cell Cycle

| Compound/Derivative | Cell Line | Effect | Mechanism | Reference |

| MPOBA | Canine Mammary Cancer | Apoptosis Induction | Upregulation of BAX, downregulation of BCL-2 | mdpi.com |

| AM6-36 | HL-60 | G2/M Cell Cycle Arrest, Apoptosis | Activation of MAPKs, inhibition of c-Myc, PARP cleavage | nih.gov |

| Methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates | NCI-H460 | Cell Cycle Alteration, Apoptosis | Not specified | nih.gov |

| Genistein | T24 | G2/M Cell Cycle Arrest, Apoptosis | Inhibition of ROS-Dependent PI3k/Akt Signal Transduction Pathway | mdpi.com |

This table provides examples of the apoptotic and cell cycle modulating effects of related compounds, suggesting potential mechanisms for this compound.

Molecular Targets in Cancer Pathways

Research into aminopyridinol derivatives has identified specific molecular targets within cancer signaling pathways, particularly in hepatocellular carcinoma (HCC). A novel series of aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives were designed and synthesized as potential inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a known driver in HCC. nih.govnih.gov

One notable derivative, referred to as compound 6O (an aminodimethylpyrimidinol derivative), demonstrated potent and highly selective inhibitory activity against FGFR4 kinase. nih.govsemanticscholar.org In a cell-free kinase assay, compound 6O was a more selective FGFR4 inhibitor than the well-known inhibitor BLU9931, showing significantly less activity against FGFR1, FGFR2, and FGFR3. nih.govnih.gov This selectivity is crucial as it may reduce off-target effects. The strong anti-proliferative activity of compound 6O was particularly observed against the Hep3B hepatocellular carcinoma cell line. nih.gov Furthermore, in an in vivo chick chorioallantoic membrane (CAM) tumor model using Hep3B cells, compound 6O effectively inhibited tumor growth at a level comparable to the positive control, BLU9931. nih.govsemanticscholar.org

Table 1: FGFR Kinase Inhibitory Activity of Selected Aminopyri(mi)dinol Derivatives

| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | FGFR4 Selectivity (over FGFR1-3) |

| BLU9931 (Control) | 3385 | 1485 | 509 | 29.8 | 17-114 fold |

| Compound 6A | 1565 | 1149 | 277 | 190 | 1.5-8 fold |

| Compound 6O | >50,000 | 35,482 | >30,000 | 75.3 | 398-664 fold |

| Data sourced from a 2022 study on aminopyri(mi)dinol derivatives as FGFR4 inhibitors. nih.govsemanticscholar.org |

Anti-inflammatory Properties and Mechanisms

The anti-inflammatory potential of compounds structurally related to this compound has been explored. For instance, a derivative of 6-amino-2,4,5-trimethylpyridin-3-ol, known as BJ-1108, was shown to ameliorate intestinal inflammation in a mouse model of experimental colitis, suggesting therapeutic potential for inflammatory bowel disease (IBD). nih.gov Additionally, other studies on 3-hydroxypyridine (B118123) derivatives have noted their anti-inflammatory effects, which may be linked to their iron-chelating and antioxidant properties. nih.gov

Modulation of Inflammatory Mediators

Inflammatory mediators are key players in the inflammatory cascade. nih.gov Research on aminopyridine-related structures indicates they can modulate these signaling molecules. For example, the antioxidant analogue BJ-1108 was found to affect cytokine levels in a mouse model of colitis. nih.gov In general, the inflammatory process involves the release of substances like prostaglandins, leukotrienes, and pro-inflammatory cytokines (e.g., TNF-α, IL-6), which are synthesized through enzymatic pathways. nih.govmdpi.com The ability of aminopyridinol analogues to interfere with these pathways contributes to their anti-inflammatory effects.

Enzyme Inhibition in Inflammation Pathways (e.g., COX enzymes)

A key mechanism for anti-inflammatory action is the inhibition of enzymes like cyclooxygenase (COX). The COX enzyme has two main isoforms, COX-1 and COX-2, which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation. mdpi.comnih.gov Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is the isoform primarily induced during inflammation, and inhibiting it can reduce side effects associated with COX-1 inhibition. nih.gov While direct studies on this compound are lacking, molecular modeling of some 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one derivatives, which have a different heterocyclic core, showed a high affinity for the active site of COX-2. derpharmachemica.com This suggests that aminopyridine-like structures could potentially be designed to act as COX-2 inhibitors.

Other Investigated Biological Activities

Antioxidant Activity and Free Radical Scavenging

Derivatives of 6-amino-3-pyridinol have been identified as potent antioxidants. A study on novel 6-amino-2,4,5-trimethyl-3-pyridinols found that they possess a higher reactivity toward peroxyl radicals and are more effective at inhibiting oxidative stress than alpha-tocopherol, a well-known natural antioxidant. nih.gov These compounds were effective in protecting against cytotoxicity induced by various oxidative stressors and inhibiting lipid peroxidation in vitro. nih.gov Free radical-mediated lipid peroxidation is implicated in the pathogenesis of many diseases, and the ability of these compounds to scavenge free radicals highlights their therapeutic potential. nih.gov

Enzyme Inhibition Studies (General)

Beyond the specific enzymes involved in cancer and inflammation, aminopyridine-based compounds have been investigated as inhibitors of other enzymes.

Nitric Oxide Synthase (NOS): A series of 2-amino-4-methylpyridine (B118599) analogues have been synthesized and identified as inhibitors of inducible nitric oxide synthase (iNOS). nih.gov Another study developed potent and selective inhibitors of human neuronal nitric oxide synthase (nNOS) based on the 2-aminopyridine (B139424) scaffold. nih.gov

Fibroblast Growth Factor Receptor (FGFR): As detailed in section 5.2.3, aminotrimethylpyridinol derivatives have been developed as selective inhibitors of FGFR4 kinase. nih.govnih.gov

Thrombin: While structurally more distinct, 3-amino-6-chloropyrazinone acetamide (B32628) derivatives that incorporate a pyridine N-oxide moiety have been optimized as potent and orally bioavailable thrombin inhibitors. nih.gov

These studies collectively show that the aminopyridine and aminopyridinol scaffolds are versatile structures for designing inhibitors against a range of clinically relevant enzymes.

Modulation of Cellular Pathways (General)

The this compound core structure is integral to compounds designed to modulate key cellular pathways implicated in a variety of diseases. Research into its derivatives and related aminopyridine compounds has highlighted their ability to interact with specific enzymes and signaling proteins.

One significant pathway involves the modulation of Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) metabolism. This compound has been utilized as a starting material in the synthesis of modulators for Nicotinamide phosphoribosyltransferase (NAMPT). google.com NAMPT is the rate-limiting enzyme in the primary NAD+ salvage pathway in humans, which is crucial for cellular energy generation and various signaling processes. google.com By activating NAMPT, compounds derived from this scaffold can boost NAD+ levels, offering a therapeutic strategy for diseases linked to NAD+ deficiency, including metabolic, neurological, and age-related conditions. google.com

Furthermore, the broader class of 2-aminopyridine derivatives has been shown to inhibit Ubiquitin-Specific Peptidase 7 (USP7). nih.gov This inhibition leads to the degradation of Mouse double minute 2 homolog (MDM2) and subsequent stabilization of the p53 tumor suppressor protein, a critical regulator of cell cycle and apoptosis. nih.gov This demonstrates that the aminopyridine framework can serve as a basis for targeting fundamental cancer-related pathways.

Potential Therapeutic Applications Beyond Antimicrobial/Anticancer/Anti-inflammatory

The utility of this compound extends beyond the commonly explored areas of antimicrobial, anticancer, and anti-inflammatory research. Its derivatives are being actively investigated for complex neurological and metabolic disorders.

Alzheimer's Disease: The compound has been used as a precursor for creating molecules aimed at treating cognitive disorders, including Alzheimer's disease. A patent application describes the synthesis of NAMPT modulators from this compound to address a wide spectrum of neurological diseases, including Alzheimer's, Parkinson's, and Huntington's disease, by targeting NAD+ deficiency. google.com The rationale is that boosting NAD+ levels can support neuronal health and combat the neurodegenerative processes central to these conditions. google.com

Metabolic Disorders: The role of NAMPT and NAD+ in cellular metabolism positions derivatives of this compound as potential therapeutics for metabolic diseases. Conditions such as obesity, insulin (B600854) resistance, and diabetes are linked to impaired NAD+ metabolism. google.com By enhancing NAMPT activity, molecules synthesized from this pyridinol may help restore metabolic homeostasis. google.com

Structure-Activity Relationships (SAR) in Biological Contexts

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for designing potent and selective therapeutic agents. While direct SAR studies on this specific molecule are not extensively detailed in available literature, research on the broader 2-aminopyridine class provides valuable insights.

Impact of Substituents on Biological Potency

The biological activity of aminopyridine derivatives can be significantly altered by the introduction of different substituents. Studies on a series of 2-amino-3-cyanopyridine (B104079) compounds synthesized to evaluate antibacterial properties revealed that the nature of the amine substituent is a key determinant of efficacy. nih.gov

For instance, in one study, a derivative featuring a cyclohexylamine (B46788) group (compound 2c ) exhibited the highest activity against Gram-positive bacteria like S. aureus and B. subtilis. In contrast, analogs where the cyclohexylamine was replaced or modified showed a disappearance of this activity. This finding strongly suggests that the bulky, alicyclic cyclohexylamine moiety is essential for the antibacterial action in that specific chemical series. nih.gov

| Compound Series | Key Substituent | Observed Biological Activity | Reference |

|---|---|---|---|

| 2-Amino-3-cyanopyridines | Cyclohexylamine | Highest activity against S. aureus and B. subtilis | nih.gov |

| 2-Amino-3-cyanopyridines | Other amines (analogs of the cyclohexylamine compound) | Disappearance of antibacterial activity | nih.gov |

Computational Approaches to SAR (e.g., QSAR)

Computational methods are increasingly employed to predict the biological activity of new compounds and to understand the structural features required for potency. For derivatives of 2-aminopyridine, these approaches have been instrumental.

Molecular docking and ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are commonly used to supplement experimental findings. nih.gov In the study of antibacterial 2-aminopyridine derivatives, molecular docking was used to analyze the binding modes of the most active compounds within the active sites of target bacterial proteins. nih.govresearchgate.net Additionally, ADME-T predictions help to assess the pharmacokinetic properties of potential drug candidates, guiding the selection of compounds with favorable profiles for further development. nih.gov

Ligand-Target Interaction Analysis

Detailed analysis of the interactions between a ligand and its biological target provides a molecular basis for its activity. Molecular docking studies on antibacterial 2-aminopyridine derivatives have elucidated these interactions. For the highly active compound 2c , docking analysis revealed specific binding poses within the active sites of proteins from S. aureus and B. subtilis. researchgate.net These computational models show the key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-protein complex, explaining the compound's inhibitory mechanism at a molecular level. nih.govresearchgate.net This information is invaluable for the rational design of next-generation derivatives with improved potency and selectivity.

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 3-Amino-6-methylpyridin-2-ol, providing detailed information about the hydrogen and carbon framework.

The ¹H and ¹³C NMR spectra provide critical information on the chemical environment of each proton and carbon atom in the molecule. The expected chemical shifts are influenced by the electron-donating effects of the amino (-NH₂) and methyl (-CH₃) groups, and the electronic nature of the pyridinol/pyridinone ring. The analysis of a closely related compound, 2-amino-3-hydroxypyridine (B21099), offers valuable insights into the expected spectral features.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the two aromatic protons on the pyridine (B92270) ring, and the exchangeable protons of the amino and hydroxyl/amide groups.

Methyl Protons (-CH₃): A singlet integrating to three protons is anticipated, likely in the range of δ 2.2–2.4 ppm.

Aromatic Protons (H-4 and H-5): The two protons on the pyridine ring are adjacent and expected to appear as a pair of doublets due to spin-spin coupling. The H-5 proton, being adjacent to the electron-donating methyl group, would likely appear more upfield (δ 6.3–6.5 ppm) compared to the H-4 proton (δ 7.1–7.3 ppm).

Amino Protons (-NH₂): A broad singlet, integrating to two protons, is expected. Its chemical shift is highly dependent on the solvent and concentration, typically appearing between δ 4.5 and 5.5 ppm.

Hydroxyl/Amide Proton (-OH/-NH): The proton on the oxygen (pyridin-2-ol tautomer) or the ring nitrogen (pyridin-2(1H)-one tautomer) would appear as a broad singlet, with a chemical shift that is also highly solvent-dependent, often observed downfield (δ 10.0–12.0 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -CH₃ | 2.2 - 2.4 | Singlet | 3H | |

| -NH₂ | 4.5 - 5.5 | Broad Singlet | 2H | Solvent dependent |

| H-5 | 6.3 - 6.5 | Doublet | 1H | Coupled to H-4 |

| H-4 | 7.1 - 7.3 | Doublet | 1H | Coupled to H-5 |

| -OH / -NH | 10.0 - 12.0 | Broad Singlet | 1H | Solvent dependent, characteristic of pyridinol/pyridinone tautomerism |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule.

Methyl Carbon (-CH₃): This aliphatic carbon should appear significantly upfield, around δ 17–20 ppm.

Aromatic/Ring Carbons:

C-2: This carbon, bonded to both oxygen and nitrogen (in the pyridinone form), is expected to be the most downfield of the ring carbons, likely appearing around δ 160–165 ppm.

C-6: The carbon bearing the methyl group would be found downfield, estimated in the range of δ 145–150 ppm.

C-3: The carbon attached to the amino group would be shifted downfield due to the electronegativity of nitrogen, but shielded by its electron-donating resonance effect, likely appearing around δ 135–140 ppm.

C-4 and C-5: These carbons are expected in the typical aromatic region. C-4 would likely be around δ 120–125 ppm, while C-5, adjacent to the methyl-substituted carbon, might be found slightly more upfield, around δ 110–115 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| -CH₃ | 17 - 20 | Aliphatic carbon |

| C-5 | 110 - 115 | Aromatic CH |

| C-4 | 120 - 125 | Aromatic CH |

| C-3 | 135 - 140 | Carbon attached to -NH₂ |

| C-6 | 145 - 150 | Carbon attached to -CH₃ |

| C-2 | 160 - 165 | C-O / C=O carbon |

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, various 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A crucial cross-peak would be observed between the signals assigned to H-4 and H-5, confirming their connectivity on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals: H-4 to C-4, H-5 to C-5, and the methyl protons to the methyl carbon.

The methyl protons (-CH₃) correlating to C-6 and C-5.

The H-5 proton correlating to C-3, C-4, and C-6.

The H-4 proton correlating to C-2, C-3, and C-5.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in the molecule. The IR and Raman spectra would be complementary and help confirm the presence of the amino, methyl, and hydroxyl/amide groups, as well as the vibrations of the pyridine ring. Data from the related compound 2-amino-3-hydroxypyridine shows characteristic bands that can be used for prediction. researchgate.net

O-H and N-H Stretching: In the IR spectrum, broad bands between 3200 and 3500 cm⁻¹ would be expected, corresponding to the N-H stretching vibrations of the primary amine and the O-H stretch of the pyridinol tautomer or the N-H stretch of the pyridinone tautomer. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.

C=O Stretching: The pyridin-2(1H)-one tautomer would exhibit a strong C=O (amide) stretching band in the IR spectrum, typically in the region of 1640–1670 cm⁻¹. This is often a key band for identifying the dominant tautomeric form in the solid state.

N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1600–1630 cm⁻¹.

C=C and C=N Ring Stretching: Vibrations associated with the pyridine ring are expected in the 1400–1600 cm⁻¹ region.

C-N Stretching: The stretching vibration for the C-NH₂ bond would likely appear in the 1250–1350 cm⁻¹ region.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Notes |

| O-H / N-H stretch (ring) | 3200 - 3400 | Broad, indicates H-bonding |

| N-H stretch (amino) | 3300 - 3500 | Asymmetric and symmetric stretches |

| Aromatic C-H stretch | 3000 - 3100 | |

| Aliphatic C-H stretch | 2850 - 2980 | From -CH₃ group |

| C=O stretch (amide) | 1640 - 1670 | Strong in IR, indicates pyridinone tautomer |

| N-H bend (amino) | 1600 - 1630 | |

| C=C / C=N ring stretch | 1400 - 1600 | Multiple bands expected |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The pyridinone ring acts as a chromophore. The spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. For related aminopyridine derivatives, absorptions are typically observed in the UV region. Schiff bases derived from 2-amino-3-hydroxypyridine, for instance, show transitions in the 250-400 nm range, indicating the presence of an extended conjugated system. sigmaaldrich.com For this compound, two main absorption bands would be predicted.

π → π Transition:* A high-intensity absorption band is expected around 280–320 nm, arising from the conjugated system of the pyridinone ring.

n → π Transition:* A lower-intensity band, corresponding to the transition of a non-bonding electron (from N or O) to an anti-bonding π* orbital, may be observed at a longer wavelength, potentially overlapping with the tail of the π → π* band.

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Transition | Predicted λmax (nm) | Notes |

| π → π | 280 - 320 | High intensity |

| n → π | > 320 | Low intensity, may be a shoulder |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and offering further structural clues. The molecular formula of this compound is C₆H₈N₂O, giving it a monoisotopic mass of approximately 124.06 Da.

Molecular Ion Peak (M⁺•): The electron ionization (EI) mass spectrum should show a clear molecular ion peak at a mass-to-charge ratio (m/z) of 124. As the molecule contains two nitrogen atoms, this peak adheres to the nitrogen rule (an even molecular weight for an even number of nitrogen atoms).

Fragmentation Pattern: The fragmentation would likely proceed through pathways characteristic of both pyridines and aromatic amines. A plausible fragmentation pathway for the molecular ion (m/z 124) would involve:

Loss of a methyl radical (•CH₃): This would lead to a fragment ion at m/z 109. This is analogous to the fragmentation of 3-Amino-2-pyridinol (M⁺• at m/z 110), which shows a base peak at m/z 110. nih.gov

Loss of carbon monoxide (CO): A common fragmentation for pyridinone structures, leading to a fragment ion at m/z 96.

Loss of HCN: Cleavage of the pyridine ring could result in the loss of hydrogen cyanide, giving a fragment at m/z 97.

Further fragmentation of these primary ions would lead to smaller charged species observed in the lower m/z region of the spectrum.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 124 | [C₆H₈N₂O]⁺• | Molecular Ion (M⁺•) |

| 109 | [M - CH₃]⁺ | Loss of a methyl radical |

| 96 | [M - CO]⁺• | Loss of carbon monoxide |

| 97 | [M - HCN]⁺• | Loss of hydrogen cyanide from ring cleavage |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Thermodynamic Parameters and Stability Analysis:The calculation of thermodynamic parameters like enthalpy, entropy, and Gibbs free energy as a function of temperature provides insight into a compound's stability. Such thermodynamic data derived from computational studies for 3-Amino-6-methylpyridin-2-ol is currently unavailable.

While computational studies have been performed on various other substituted pyridine (B92270) derivatives, the strict focus on this compound as per the instructions prevents the inclusion of data from these related but distinct molecules. Further experimental and theoretical research is required to characterize the computational and quantum chemical properties of this compound.

Quantitative Structure-Activity Relationships (QSAR) Modeling

While computational studies have been performed on other pyridine derivatives, the strict focus on this compound as per the instructions prevents the inclusion of data from related but distinct chemical structures. Further research would be required to generate the specific computational and theoretical data needed to populate these fields of study.

Environmental Fate and Degradation Pathways

Biodegradation Studies

The biodegradation of pyridine (B92270) and its derivatives is influenced by the nature and position of substituents on the pyridine ring. researchgate.net Generally, compounds with hydroxyl and carboxyl groups are more readily degraded than those with methyl, amino, or halogenated groups. nih.gov

Aerobic Biodegradation Mechanisms

Under aerobic conditions, the biodegradation of pyridine derivatives is often initiated by hydroxylation, a process catalyzed by monooxygenase or dioxygenase enzymes. For a compound like 3-Amino-6-methylpyridin-2-ol, which already possesses a hydroxyl group, the initial enzymatic attack could occur at various positions on the ring.

One probable pathway involves further hydroxylation of the pyridine ring, leading to the formation of dihydroxypyridine derivatives. This step increases the molecule's susceptibility to ring cleavage. Following hydroxylation, the aromatic ring is typically cleaved. Studies on other pyridine derivatives have shown that ring fission can occur between different carbon atoms, for example, between C-2 and C-3. nih.govnih.gov This cleavage would result in the formation of aliphatic intermediates. These intermediates are then further metabolized through common cellular pathways, eventually leading to mineralization into carbon dioxide, water, and ammonia.

Another potential aerobic degradation mechanism could be initiated by the deamination of the amino group, converting it to a hydroxyl group. This would be followed by further oxidation and ring cleavage. The methyl group could also be a site for initial oxidative attack, converting it to a hydroxymethyl or carboxyl group, which generally increases the biodegradability of the compound.

Anaerobic Biodegradation Mechanisms

The anaerobic biodegradation of pyridine derivatives is also a recognized environmental process, although it often proceeds at a slower rate than aerobic degradation. The specific pathway depends on the available electron acceptors, such as nitrate, sulfate, or iron (III).

For substituted pyridines, anaerobic degradation can be initiated by reductive processes. It is plausible that under anaerobic conditions, this compound could undergo initial reduction of the pyridine ring. This would be followed by hydrolytic cleavage of the ring, leading to the formation of various aliphatic acids and amines. These smaller molecules can then be utilized by a consortium of anaerobic microorganisms.

Microbial Metabolism and Enzyme Systems Involved

A variety of microorganisms have been identified as capable of degrading pyridine and its derivatives. These are commonly found in soil and aquatic environments. Genera such as Arthrobacter, Bacillus, Gordonia, Nocardia, and Pseudomonas are frequently implicated in the aerobic degradation of these compounds. nih.govasm.org

The key enzymes involved in the initial stages of aerobic pyridine degradation are typically flavin-dependent monooxygenases and dioxygenases. nih.govasm.org These enzymes are responsible for the hydroxylation and subsequent cleavage of the pyridine ring. For instance, a two-component flavin-dependent monooxygenase system has been identified in Arthrobacter sp. that catalyzes the direct oxidative cleavage of the pyridine ring. nih.govasm.org Following ring cleavage, enzymes such as dehydrogenases and amidohydrolases are involved in the further breakdown of the resulting aliphatic intermediates. nih.govnih.gov

The table below summarizes the key enzymes potentially involved in the degradation of pyridine derivatives.

| Enzyme Class | Function | Potential Role in Degradation of this compound |

| Monooxygenases | Catalyze the insertion of one oxygen atom into the substrate. | Initial hydroxylation of the pyridine ring. |

| Dioxygenases | Catalyze the insertion of two oxygen atoms into the substrate. | Ring cleavage of the dihydroxylated pyridine intermediate. |

| Dehydrogenases | Catalyze the oxidation of a substrate by removing hydrogen. | Further metabolism of aliphatic intermediates after ring cleavage. |

| Amidohydrolases | Catalyze the hydrolysis of amide bonds. | Breakdown of formamide, a potential intermediate. nih.gov |

Photodegradation in Aquatic Environments

In aquatic environments, photodegradation can be a significant pathway for the transformation of organic compounds. For pyridine derivatives, direct photolysis and indirect photo-oxidation involving reactive oxygen species (ROS) such as hydroxyl radicals are the primary mechanisms. The presence of a hydroxyl group on the pyridine ring, as in this compound, can enhance light absorption in the environmentally relevant UV spectrum, potentially leading to direct photolysis.

Studies on other aminopyridines have shown that they can undergo photocatalytic degradation. researchgate.net The degradation process can lead to the formation of various intermediates through hydroxylation and eventual ring opening. researchgate.net It is plausible that this compound would undergo similar transformations, leading to smaller organic molecules and ultimately mineralization.

Chemical Degradation Mechanisms (Hydrolytic, Reductive, Oxidative)

Aside from biological and photochemical processes, chemical degradation can also contribute to the transformation of this compound in the environment.

Hydrolytic Degradation: Pyridine and its simple derivatives are generally stable to hydrolysis under typical environmental pH conditions. However, the presence of certain functional groups can sometimes increase susceptibility to hydrolysis, although this is not expected to be a major degradation pathway for this compound.

Reductive Degradation: In anoxic environments with strong reducing agents, reduction of the pyridine ring could occur. However, this is likely to be a minor pathway compared to microbial anaerobic degradation.

Oxidative Degradation: In the presence of strong oxidizing agents that can be found in certain environmental compartments (e.g., advanced oxidation water treatment processes), the pyridine ring can be oxidized. This process would likely lead to ring cleavage and the formation of smaller, more biodegradable compounds.

Environmental Monitoring and Persistence Assessment

Currently, there is no specific information available on the environmental monitoring or persistence of this compound. However, based on the general behavior of substituted pyridines, its persistence would be influenced by a combination of factors including its bioavailability to microorganisms, the presence of suitable microbial populations, and environmental conditions such as temperature, pH, and oxygen levels. researchgate.net

The presence of hydroxyl and amino groups might suggest a moderate potential for biodegradation compared to more recalcitrant pyridine derivatives. Its persistence is expected to be lower in aerobic, biologically active environments. In anaerobic or sterile environments, its persistence would likely be higher.

For environmental monitoring, analytical methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be suitable for the detection and quantification of this compound and its potential degradation products in environmental matrices like water and soil.

The following table provides a qualitative assessment of the likely persistence of this compound in different environmental compartments, based on data for related compounds.

| Environmental Compartment | Expected Persistence | Key Degradation Pathways |

| Aerobic Soil | Low to Moderate | Aerobic biodegradation |

| Anaerobic Sediment | Moderate to High | Anaerobic biodegradation |

| Surface Water | Low to Moderate | Biodegradation, Photodegradation |

Applications in Materials Science and Supramolecular Chemistry

Incorporation into Polymeric Materials

The bifunctional nature of 3-Amino-6-methylpyridin-2-ol, possessing both an amino and a hydroxyl group, allows it to be incorporated into various polymer architectures. These functional groups can react with suitable co-monomers to form polyesters, polyamides, or polyimines through step-growth polymerization. The inclusion of the pyridinol moiety into a polymer backbone can impart specific properties such as enhanced thermal stability, metal-ion coordination capabilities, and specific optical characteristics.

Research on related aminopyridine structures has demonstrated their utility in polymer synthesis. For instance, various aminopyridines and aminopyrimidines have been grafted onto polyaldehydes to create polymeric Schiff bases. icm.edu.pl These materials exhibit semiconductive and fluorescent properties. icm.edu.pl The incorporation of the this compound unit could similarly lead to polymers with tailored electronic and photophysical properties. Furthermore, a related compound, 3-amino-2-methoxy-6-methylpyridine, has been noted for its potential to improve the photoelectric conversion efficiency and stability of organic photovoltaic materials. pipzine-chem.com This suggests that polymers containing the aminopyridinol structure could find applications in organic electronics. The hydrogen-bonding capabilities of the side groups can also promote inter-chain interactions, potentially increasing the crystallinity and mechanical strength of the resulting materials.

Design of Dendrimers and Other Novel Architectures

While specific examples of this compound in dendrimer synthesis are not extensively documented, its molecular structure is theoretically suitable for the construction of hyperbranched and dendritic macromolecules. Dendrimers are perfectly branched, monodisperse macromolecules with a central core, branching units, and terminal groups. The aminopyridinol compound can be envisioned as an AB2-type monomer, where the amino and hydroxyl groups represent two distinct reactive sites ('B' functionalities) and another position on the pyridine (B92270) ring could be functionalized to act as the propagating 'A' site.

This approach would allow for the divergent synthesis of dendrimers where each generation adds a layer of aminopyridinol units. The resulting architecture would feature a high density of functional groups directed from the core to the periphery. These terminal amino and hydroxyl groups could be further modified to control the solubility, reactivity, and host-guest properties of the dendrimer. Such novel architectures could be explored for applications in catalysis, drug delivery, or as nanoscale scaffolds.

Supramolecular Assembly and Host-Guest Interactions

The field of supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from molecular components. mdpi.comnih.gov this compound is an excellent candidate for supramolecular assembly due to its capacity for strong and directional hydrogen bonding. The molecule exists in tautomeric equilibrium with 3-amino-6-methyl-1H-pyridin-2-one, providing multiple sites for hydrogen bonding: the amino group (-NH2) and the ring N-H act as donors, while the carbonyl oxygen (C=O) and the ring nitrogen act as acceptors.

Studies on similar aminopyridine molecules show they form predictable hydrogen-bonding patterns, or synthons, which dictate their assembly in the solid state. mdpi.comnih.gov For example, crystal structure analyses of aminopyridine derivatives frequently reveal the formation of centrosymmetric dimers via N-H···N or N-H···O interactions, which then assemble into one-dimensional chains or two-dimensional layers. nih.govnih.gov The interplay of hydrogen bonding and π-π stacking interactions between the pyridine rings further stabilizes these extended networks. mdpi.com This predictable self-assembly is a cornerstone of crystal engineering, allowing for the design of new materials with specific structures and properties. semanticscholar.org

In host-guest chemistry, the pyridine cavity and its functional groups can interact with complementary guest molecules. The electron-rich nature of the pyridine ring and the hydrogen-bonding sites can facilitate the binding of various organic molecules or metal ions. mdpi.com

Table 1: Representative Hydrogen-Bond Geometries in Aminopyridine-based Crystal Structures Data extracted from a study on 6-Methylpyridin-3-amine, a related compound, to illustrate typical interaction parameters. nih.gov

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|---|---|

| N2 | H2B | N1 | 0.86 | 2.29 | 3.131 | 165 |

Design of Functional Materials

Functional materials are designed to possess specific properties that respond to external stimuli, finding use in sensors, electronics, and biomedicine. mdpi.com The incorporation of this compound into materials can impart functionalities stemming from its inherent electronic and chemical properties.

One of the most significant applications is in the development of fluorescent materials. Aminopyridine derivatives are known to exhibit fluorescence, and their photophysical properties can be tuned by altering the substitution pattern on the pyridine ring. nih.govresearchgate.net The emission wavelength and quantum yield are sensitive to the molecular environment, including solvent polarity and the presence of metal ions. researchgate.net This sensitivity makes them ideal components for chemical sensors. For instance, the coordination of a metal ion to the pyridine nitrogen or the amino/hydroxyl groups could lead to a change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength, allowing for the detection of that specific ion. researchgate.net

Furthermore, the ability of the aminopyridinol moiety to act as a ligand for metal ions can be exploited in catalysis or for creating novel coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials combine the properties of the organic linker and the metal center, leading to applications in gas storage, separation, and heterogeneous catalysis.

Table 2: Representative Photophysical Properties of Substituted Aminopyridines Data illustrates the fluorescence characteristics of aminopyridine derivatives, which are anticipated to be similar for materials incorporating this compound. nih.gov

| Compound Structure | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (Φ) |

|---|---|---|---|

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.35 |

| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.31 |

| Diethyl 2-amino-6-(4-bromophenyl)pyridine-3,4-dicarboxylate | 390 | 485 | 0.22 |

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes

The efficient and sustainable synthesis of 3-Amino-6-methylpyridin-2-ol is a primary focus of current research. One established method involves the reduction of an intermediate, 6-Hydroxy-5-nitro-2-picoline. However, future research is geared towards developing more streamlined and environmentally friendly synthetic pathways.

Exploration into one-pot multicomponent reactions is a promising strategy. These reactions, which combine multiple reactants in a single step, offer advantages in terms of reduced waste, lower energy consumption, and increased efficiency. Additionally, the use of novel catalytic systems, including biocatalysts and nanocatalysts, is being investigated to improve reaction yields and selectivity under milder conditions. The development of synthetic routes that minimize the use of hazardous reagents and solvents is a key objective in aligning the production of this compound with the principles of green chemistry.

Exploration of Untapped Biological Activities

While the full biological profile of this compound is yet to be elucidated, its structural motifs suggest a range of potential pharmacological activities. The aminopyridine core is present in various biologically active molecules, indicating that this compound could interact with a variety of biological targets.